molecular formula C11H17BrO3Si B13466461 (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane

(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane

Cat. No.: B13466461
M. Wt: 305.24 g/mol
InChI Key: BJGUHEIILZOFDP-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. It is a liquid at room temperature and is characterized by the presence of a bromine atom, two methoxy groups, and a trimethylsilane group attached to a phenoxy ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane typically involves the reaction of 6-bromo-2,3-dimethoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring strict control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating nucleophilic substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction and conditions used .

Properties

Molecular Formula

C11H17BrO3Si

Molecular Weight

305.24 g/mol

IUPAC Name

(6-bromo-2,3-dimethoxyphenoxy)-trimethylsilane

InChI

InChI=1S/C11H17BrO3Si/c1-13-9-7-6-8(12)10(11(9)14-2)15-16(3,4)5/h6-7H,1-5H3

InChI Key

BJGUHEIILZOFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O[Si](C)(C)C)OC

Origin of Product

United States

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